2,4-Dichloropyrido[3,2-D]pyrimidine
Overview
Description
2,4-Dichloropyrido[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.02 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a pyrido[3,2-D]pyrimidine ring system. It is a solid at room temperature with a melting point of 168-169°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloropyrido[3,2-D]pyrimidine can be synthesized through various methods. One common method involves the chlorination of pyrido[3,2-D]pyrimidine-2,4(1H,3H)-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include derivatives where the chlorine atoms are replaced by various nucleophiles, leading to a wide range of functionalized pyrido[3,2-D]pyrimidine compounds .
Scientific Research Applications
2,4-Dichloropyrido[3,2-D]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[3,4-D]pyrimidine
- 2,4-Dichloropyrido[2,3-D]pyrimidine
- 2,4-Diazidopyrido[3,2-D]pyrimidine
Uniqueness
2,4-Dichloropyrido[3,2-D]pyrimidine is unique due to its specific substitution pattern and the resulting chemical properties. The presence of chlorine atoms at the 2 and 4 positions of the pyrido[3,2-D]pyrimidine ring system imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2,4-dichloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFNZJVLRJSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474714 | |
Record name | 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39551-54-7 | |
Record name | 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloropyrido[3,2-d]pyrimidine a valuable starting material in organic synthesis?
A: this compound serves as a highly valuable starting material due to its regioselective reactivity. This means that the two chlorine atoms on the molecule exhibit different reactivities, allowing chemists to selectively replace them with various other atoms or groups. [, ] This selectivity is key to building complex molecules with precise control over their structure.
Q2: Can you provide an example of how the reactivity of this compound is exploited in synthesis?
A: Absolutely. Research demonstrates that this compound can undergo regioselective palladium-catalyzed dehalogenation. [] This reaction selectively removes one specific chlorine atom, yielding 2-chloropyrido[3,2-d]pyrimidine. This intermediate can then be further functionalized through various reactions, including Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents at the 2-position.
Q3: What types of pyrido[3,2-d]pyrimidine derivatives have been successfully synthesized using this compound as a starting material?
A: Studies showcase the successful synthesis of diverse pyrido[3,2-d]pyrimidine derivatives using this compound. Researchers have successfully prepared 2,4-di(het)aryl pyrido[3,2-d]pyrimidines, which contain two aryl groups (potentially with heteroatoms) attached to the 2 and 4 positions. Additionally, 2,4-diamino pyrido[3,2-d]pyrimidines, bearing two amino groups at those positions, have also been synthesized. [] These diverse products highlight the versatility of this compound as a building block for accessing various pyrido[3,2-d]pyrimidine derivatives.
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